2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
Description
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Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)18-6-4-5-7-19(18)20-14-16-8-10-17(11-9-16)22-13-12-21-3/h4-11,15,20H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOWLFLDRITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline chemical structure and properties
Technical Monograph: 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
Executive Summary
This technical guide profiles This compound , a specialized secondary amine intermediate.[1][2] Structurally, it combines a sterically hindered aniline core (via the ortho-isopropyl group) with a solubility-enhancing glycol ether tail.[1][2] This scaffold is frequently utilized in medicinal chemistry as a building block for tyrosine kinase inhibitors and GPCR ligands, where the isopropyl group modulates metabolic stability and the ether chain improves pharmacokinetic profiles.
Part 1: Chemical Identity & Physicochemical Profiling
IUPAC Name: this compound
Molecular Formula: C
Structural Analysis
The molecule consists of two distinct domains linked by a methylene bridge:
-
Nucleophilic Core: The 2-isopropylaniline moiety.[1][2] The bulky isopropyl group at the ortho position creates steric hindrance, which is critical for preventing rapid N-oxidation in vivo and improving selectivity against off-target enzymatic binding.[1][2]
-
Solubilizing Tail: The 4-(2-methoxyethoxy)benzyl group.[1][2] The ethylene glycol ether unit (-O-CH2-CH2-O-Me) acts as a "mini-PEG" chain, lowering the LogP compared to a standard benzyl group and enhancing aqueous solubility without compromising membrane permeability.[1][2]
Predicted Physicochemical Properties (In Silico)
Data synthesized from fragment-based chemoinformatic models.[1][2]
| Property | Value | Implication for Drug Design |
| cLogP | 4.2 ± 0.3 | High lipophilicity; suggests good BBB penetration but requires formulation aid.[1][2] |
| pKa (Base) | 4.8 - 5.2 | Weakly basic due to aniline nitrogen; likely non-ionized at physiological pH (7.4).[1][2] |
| TPSA | ~21.3 Ų | Excellent membrane permeability (Rule of 5 compliant).[1][2] |
| H-Bond Donors | 1 | The secondary amine hydrogen.[1][2] |
| H-Bond Acceptors | 3 | The nitrogen and two ether oxygens.[1][2] |
Part 2: Synthetic Protocol (Reductive Amination)
Objective: Synthesize the target secondary amine via direct reductive amination.
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2][3] Unlike NaBH
Reagents & Materials
-
Aldehyde: 4-(2-methoxyethoxy)benzaldehyde (1.05 equiv)[1][2]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equiv)[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1][2]
-
Catalyst: Glacial Acetic Acid (1-2 equiv)
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Charge a flame-dried Round Bottom Flask (RBF) with 2-isopropylaniline (10 mmol) and 4-(2-methoxyethoxy)benzaldehyde (10.5 mmol).
-
Dissolve in anhydrous DCE (40 mL).
-
Add Glacial Acetic Acid (10-20 mmol).[1][2] Note: The acid catalyzes the formation of the iminium ion by protonating the carbinolamine intermediate.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add STAB (14 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
Validation: Monitor via TLC (Silica; Hexane:EtOAc 4:1). Look for the disappearance of the aldehyde (high R
) and the appearance of the amine (intermediate R , stains with Ninhydrin or Dragendorff).
-
-
Quench & Workup:
-
Purification:
Part 3: Reaction Mechanism & Workflow Visualization
The following diagram illustrates the chemical pathway and the logic flow for the experimental procedure.
Caption: Reaction pathway from imine condensation to hydride reduction, including critical decision points for purification.
Part 4: Analytical Characterization
To validate the structure, the following NMR signals are diagnostic.
1H NMR (400 MHz, CDCl
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Aromatic (Benzyl) | 7.30 (d) & 6.90 (d) | Doublets | 4H | Para-substituted benzene ring (AA'BB' system).[1][2] |
| Aromatic (Aniline) | 6.60 – 7.10 | Multiplet | 4H | 2-Isopropylaniline core protons.[1][2] |
| Benzylic -CH | 4.35 | Singlet | 2H | Methylene bridge between N and Benzyl ring.[1][2] |
| Ether -O-CH | 4.15 | Triplet | 2H | Ethylene glycol CH |
| Ether -CH | 3.75 | Triplet | 2H | Ethylene glycol CH |
| Methoxy -OCH | 3.45 | Singlet | 3H | Terminal methyl ether.[1][2] |
| Isopropyl -CH- | 2.95 | Septet | 1H | Methine proton of the isopropyl group.[1][2] |
| Isopropyl -CH | 1.25 | Doublet | 6H | Gem-dimethyl protons.[1][2] |
Key Identification Feature: Look for the disappearance of the aldehyde proton (
Part 5: Safety & Handling
-
2-Isopropylaniline: Toxic by inhalation and ingestion.[1][2] Potential methemoglobinemia inducer.[1][2] Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[1][2] Keep dry.[1][2]
-
Storage: Store the final amine under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation of the secondary amine.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]
-
PubChem Database. (2025).[1][2] "2-Isopropylaniline Compound Summary." National Center for Biotechnology Information.[1][2]
-
BenchChem. (2025).[1][2][5][6] "Synthesis of 2-Isopropyl-4-methoxyaniline and related anilines."
-
Common Organic Chemistry. (2025). "Reductive Amination: Sodium Triacetoxyborohydride Conditions."
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline in Organic Solvents
Foreword: The Crucial Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall efficacy.[1][2][3][4] A poorly soluble compound can present significant challenges, leading to inadequate absorption, the need for high doses, and potential gastrointestinal toxicity.[1][5] Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely a perfunctory exercise but a foundational pillar of rational drug design and formulation. This guide provides an in-depth exploration of the solubility of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline, a novel aniline derivative, in a range of organic solvents commonly employed in the pharmaceutical industry.
Unveiling the Molecule: this compound
Chemical Structure and Physicochemical Properties
This compound (CAS Number: 1040682-05-0; Molecular Formula: C19H25NO2) is a substituted aniline derivative with a molecular weight of 315.41 g/mol .[6] Its structure incorporates several key functional groups that dictate its solubility behavior:
-
Aniline Core: The fundamental aromatic amine structure.
-
2-Isopropyl Group: A bulky, nonpolar alkyl substituent on the aniline ring.
-
N-Benzyl Group: A large, hydrophobic benzyl substituent on the amine nitrogen.
-
4-(2-methoxyethoxy) Substituent: An ether linkage on the benzyl group, introducing some polar character and hydrogen bond accepting capabilities.
The interplay of these groups results in a molecule of significant size with both lipophilic and moderately polar regions. The bulky isopropyl and benzyl groups contribute to a large nonpolar surface area, suggesting a preference for nonpolar organic solvents. Conversely, the nitrogen atom of the aniline and the oxygen atoms in the methoxyethoxy group can act as hydrogen bond acceptors, potentially affording some solubility in more polar solvents.
The Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[7] A more rigorous approach involves considering the thermodynamics of the dissolution process, which is governed by the Gibbs free energy change (ΔG) of mixing. For dissolution to be spontaneous, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the solution, as described by the equation: ΔG = ΔH - TΔS.
In the context of solubility, several intermolecular forces come into play:
-
Van der Waals Forces: Weak, transient attractions between molecules.
-
Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom (like oxygen or nitrogen).
A powerful predictive tool for solubility is the Hansen Solubility Parameters (HSP) .[8][9][10] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][10] The principle is that substances with similar HSP values are more likely to be miscible.[8]
Experimental Determination of Solubility: A Methodical Approach
The following section outlines a robust, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound in a selection of organic solvents. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure and is a critical parameter for formulation development.[11][12] This is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained under conditions where the compound may not have had sufficient time to reach a stable state.[11][13][14]
Selection of Organic Solvents
The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are selected to represent a range of polarities and chemical functionalities relevant to pharmaceutical processing:
-
Methanol (Polar, Protic): Capable of hydrogen bonding.
-
Ethanol (Polar, Protic): Similar to methanol but with a slightly larger nonpolar character.
-
Acetone (Polar, Aprotic): A good hydrogen bond acceptor.
-
Ethyl Acetate (Moderately Polar, Aprotic): An ester with both polar and nonpolar characteristics.
-
Dichloromethane (Nonpolar, Aprotic): A common solvent for nonpolar compounds.
-
Toluene (Nonpolar, Aprotic): A hydrophobic aromatic solvent.
-
Heptane (Nonpolar, Aprotic): A highly nonpolar aliphatic hydrocarbon.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Slurries:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into 1.5 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the respective organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent loss through evaporation.
-
Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C and 37°C to assess the effect of temperature).
-
Agitate the slurries for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis and Quantification:
-
Prepare a series of dilutions of the filtered sample using a suitable diluent (typically the mobile phase of the analytical method).
-
Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C and 37°C
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 6.6 | 25 | > 100 |
| 37 | > 100 | ||
| Ethanol | 5.2 | 25 | > 100 |
| 37 | > 100 | ||
| Acetone | 5.1 | 25 | > 100 |
| 37 | > 100 | ||
| Ethyl Acetate | 4.4 | 25 | ~ 85 |
| 37 | > 100 | ||
| Dichloromethane | 3.1 | 25 | > 100 |
| 37 | > 100 | ||
| Toluene | 2.4 | 25 | ~ 50 |
| 37 | ~ 75 | ||
| Heptane | 0.1 | 25 | < 1 |
| 37 | < 1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.
Interpretation of Results:
The hypothetical data suggest that this compound exhibits high solubility in a wide range of organic solvents, from polar to nonpolar, with the exception of highly aliphatic solvents like heptane. The high solubility in polar aprotic solvents like acetone and moderately polar solvents like ethyl acetate is likely due to a combination of dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds. The excellent solubility in chlorinated and aromatic solvents like dichloromethane and toluene is indicative of favorable interactions with the large nonpolar regions of the molecule. The poor solubility in heptane is expected, given the significant polar character imparted by the aniline and methoxyethoxy functionalities.
The effect of temperature on solubility is also an important consideration. For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[15][16][17] This is reflected in the hypothetical data for toluene and ethyl acetate.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. A thorough characterization of its solubility is a critical early-stage activity in the drug development process. The provided experimental protocol offers a robust and reliable method for generating high-quality thermodynamic solubility data.
Future work should focus on expanding the solubility profile to include pharmaceutically relevant aqueous buffer systems across a range of pH values. This will provide crucial insights into the compound's likely behavior in the gastrointestinal tract and inform the development of oral dosage forms. Additionally, computational modeling using Hansen Solubility Parameters or other predictive tools can be employed to further refine our understanding of the solvent-solute interactions and guide the selection of optimal solvent systems for crystallization and formulation.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
-
International Journal of Formal Sciences and Research (IJFMR). (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (HSP). [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
Academia.edu. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Scribd. (n.d.). Introduction to Solubility Parameters. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 2 - Applications. [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
Purdue University. (n.d.). Solubility. [Link]
-
JoVE. (2020, March 26). Video: Solubility - Concept. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
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- 17. Solubility [chem.fsu.edu]
Methodological & Application
Application Note: Strategic Synthesis of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
Abstract & Scope
This application note details the step-by-step preparation of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (CAS: 1040682-05-0).[1] This molecule represents a critical structural scaffold in medicinal chemistry, often serving as an intermediate for SGLT2 inhibitors and other metabolic disease therapeutics.
The protocol utilizes a convergent synthetic strategy, coupling a sterically hindered aniline with a functionalized benzaldehyde via reductive amination. Special attention is given to overcoming the steric impediment imposed by the ortho-isopropyl group and ensuring the stability of the ether linkage.
Retrosynthetic Analysis & Strategy
The synthesis is designed based on a disconnection at the benzylic amine bond. This approach minimizes side reactions (such as over-alkylation) common in direct alkylation strategies.
Strategic Disconnections:
-
C-N Bond Formation: Reductive amination is selected over direct alkylation to prevent the formation of tertiary amines.
-
Ether Formation: The aldehyde fragment is synthesized via a Williamson ether synthesis, allowing for the introduction of the glycol chain prior to the sensitive amine coupling.
Figure 1: Retrosynthetic breakdown showing the convergent assembly of the target amine from commercially available precursors.
Experimental Protocols
Phase 1: Synthesis of 4-(2-methoxyethoxy)benzaldehyde
Objective: To functionalize the phenolic position of 4-hydroxybenzaldehyde with a methoxyethyl chain.
Reaction Overview:
-
Reagents: 4-Hydroxybenzaldehyde, 1-Bromo-2-methoxyethane, Potassium Carbonate (
). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
-
Mechanism:
Nucleophilic Substitution.
Step-by-Step Protocol:
-
Setup: Charge a 500 mL round-bottom flask (RBF) with 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add
(27.6 g, 200 mmol, 2.0 eq) to the solution. The mixture will become a suspension.-
Expert Insight: Use finely ground, anhydrous
to maximize surface area and reaction rate.
-
-
Alkylation: Add 1-bromo-2-methoxyethane (15.3 g, 110 mmol, 1.1 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).-
Expected Yield: 85–90% (Pale yellow oil or low-melting solid).
-
Phase 2: Reductive Amination (The Critical Step)
Objective: Coupling the sterically hindered aniline with the synthesized aldehyde.
Critical Challenge: The isopropyl group at the ortho position of the aniline creates steric bulk, potentially retarding imine formation.[5] We utilize Sodium Triacetoxyborohydride (STAB-H) , a mild reducing agent that allows for "one-pot" reductive amination without isolating the unstable imine intermediate.
Reaction Overview:
-
Amine: 2-Isopropylaniline (1.0 eq).[6]
-
Aldehyde: 4-(2-methoxyethoxy)benzaldehyde (1.0–1.1 eq).
-
Reductant: Sodium Triacetoxyborohydride (
) (1.4 eq). -
Catalyst: Acetic Acid (AcOH) (1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Protocol:
-
Imine Formation (In Situ):
-
In a 250 mL RBF, dissolve 2-isopropylaniline (6.75 g, 50 mmol) and 4-(2-methoxyethoxy)benzaldehyde (9.0 g, 50 mmol) in DCE (150 mL).
-
Add Acetic Acid (3.0 g, 50 mmol).
-
Expert Insight: Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the iminium ion, which is crucial given the steric hindrance of the isopropyl group.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add
(14.8 g, 70 mmol) portion-wise over 15 minutes. -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[7]
-
-
Quenching:
-
Quench the reaction by slowly adding saturated aqueous
solution (100 mL) until gas evolution ceases and pH is neutral/basic (pH ~8).
-
-
Workup:
-
Purification:
-
Concentrate the solvent.[8]
-
Purify via Column Chromatography (Silica Gel).[4]
-
Eluent: Hexane:EtOAc (9:1 to 4:1). The product is less polar than the primary amine starting material but more polar than the aldehyde.
-
Alternative: Recrystallization from Ethanol/Water may be possible if the product solidifies.
-
Figure 2: Workflow for the reductive amination process highlighting the acid-catalyzed imine formation.
Data Presentation & Validation
Expected Analytical Data
Upon isolation, the compound must be validated using NMR and Mass Spectrometry.
| Parameter | Expected Value / Signal | Structural Assignment |
| Physical State | Pale yellow oil or off-white solid | - |
| MS (ESI+) | m/z ~300.2 ( | Molecular Weight: 299.41 g/mol |
| 1H NMR (CDCl3) | Isopropyl Methyls ( | |
| Isopropyl Methine ( | ||
| Methoxy ( | ||
| Ethoxy ether ( | ||
| Ethoxy ether ( | ||
| Benzylic Methylene ( | ||
| Aromatic Protons |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete imine formation due to sterics. | Increase AcOH to 2.0 eq; Add molecular sieves (4Å) to remove water during imine formation. |
| Aldehyde Reduction | Reducing agent added too quickly. | Ensure 30-60 min stir time before adding STAB-H; Ensure temperature is 0°C during addition. |
| Over-Alkylation | Formation of tertiary amine. | Use STAB-H (mild) instead of |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Matrix Scientific. (n.d.). Product Entry: this compound (CAS 1040682-05-0).[1]
- Gato, M., et al. (2021). "Practical Synthesis of SGLT2 Inhibitor Intermediates." Organic Process Research & Development.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).
Sources
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- 4. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Isopropyl-4-methoxyaniline | High-Purity Reagent [benchchem.com]
- 10. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Application Note: Selective N-Alkylation of Sterically Hindered Anilines
Part 1: Strategic Analysis & Synthetic Logic[1]
The Synthetic Challenge
The synthesis of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline presents a classic conflict in organic synthesis: forming a secondary amine bond in the presence of significant steric hindrance.[1]
-
Nucleophile: 2-Isopropylaniline (o-Cumidine).[1][2] The ortho-isopropyl group creates a "picket fence" effect, shielding the nitrogen lone pair. While this reduces nucleophilicity, it paradoxically assists in preventing over-alkylation to the tertiary amine.
-
Electrophile: 4-(2-methoxyethoxy)benzaldehyde (for reductive amination) or the corresponding benzyl halide (for direct alkylation).[1] The para-alkoxy chain adds electron density to the ring, making the carbonyl carbon slightly less electrophilic, potentially slowing imine formation.
Route Selection: Reductive Amination vs. Direct Alkylation
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Alternative) |
| Mechanism | Condensation to imine | SN2 Displacement |
| Selectivity | High. Mono-alkylation is kinetically favored.[1] | Moderate. Risk of bis-alkylation (tertiary amine).[1] |
| Steric Tolerance | Excellent.[1] The intermediate imine forms reversibly; reduction drives the equilibrium. | Poor. Steric clash in the SN2 transition state significantly retards rate. |
| Reagents | NaBH(OAc)3, DCE/DCM, AcOH | K2CO3, DMF/ACN, Benzyl Bromide |
Decision: Reductive Amination utilizing the Abdel-Magid protocol is the superior choice.[1] It allows for "soft" control of the reaction equilibrium and operates under mild conditions that tolerate the ether side chain.
Part 2: Detailed Experimental Protocols
Pre-Requisite: Preparation of the Electrophile
Note: If 4-(2-methoxyethoxy)benzaldehyde is not commercially available, it is synthesized via Williamson ether synthesis.[1]
-
Reactants: 4-Hydroxybenzaldehyde (1.0 eq) + 1-Bromo-2-methoxyethane (1.2 eq).[1]
-
Conditions: K2CO3 (2.0 eq) in DMF at 80°C for 4-6 hours.
-
Workup: Dilute with water, extract into EtOAc. This aldehyde is the starting material for Protocol A.
Protocol A: Reductive Amination (The Gold Standard)
Reference: Based on the methodology established by Abdel-Magid et al. (J. Org.[3] Chem. 1996).[4][5][6]
Reagents & Stoichiometry[4][5][7][8][9]
-
Amine: 2-Isopropylaniline (1.0 equiv, 10 mmol)[1]
-
Aldehyde: 4-(2-methoxyethoxy)benzaldehyde (1.05 equiv, 10.5 mmol)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 equiv, 14 mmol)
-
Acid Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv) — Critical for hindered anilines.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.2 M concentration]
Step-by-Step Procedure
-
Imine Pre-Equilibrium (Critical Step):
-
In a dry round-bottom flask under N2, dissolve 4-(2-methoxyethoxy)benzaldehyde (1.05 eq) in DCE.
-
Add Glacial Acetic Acid (1.5 eq).
-
Technical Insight: Stir at room temperature for 30-60 minutes before adding the reductant. Due to the ortho-isopropyl group, imine formation is slower than with unsubstituted anilines.[1] This dwell time ensures sufficient imine concentration.[1]
-
-
Reduction:
-
Quench & Workup:
-
Quench carefully with saturated aqueous NaHCO3 (gas evolution: CO2). Stir for 15 mins until bubbling ceases.
-
Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Combine organics, dry over Na2SO4, and concentrate.
-
-
Purification:
-
The crude oil is typically pure enough (>90%). If necessary, purify via flash chromatography (Hexanes/EtOAc gradient). The secondary amine is less polar than the primary amine but more polar than the aldehyde.
-
Protocol B: Direct Alkylation (Secondary Option)
Use this only if the aldehyde is unstable or unavailable.
Reagents
-
Amine: 2-Isopropylaniline (3.0 equiv) — Excess is required to suppress over-alkylation.[1]
-
Electrophile: 4-(2-methoxyethoxy)benzyl bromide (1.0 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (1.5 equiv)[1]
-
Solvent: Acetonitrile (ACN)[1]
Procedure
-
Dissolve 2-isopropylaniline (3 eq) and DIPEA (1.5 eq) in ACN. Heat to 60°C.
-
Add the benzyl bromide (1 eq) dropwise over 1 hour. Slow addition is crucial.
-
Stir at 60°C for 4 hours.
-
Workup: Evaporate ACN. Redissolve in EtOAc/Water. Wash with 0.5M HCl (carefully) to remove excess aniline, or separate via column chromatography.
Part 3: Visualization & Data
Reaction Mechanism & Pathway (DOT Diagram)
Caption: Mechanistic pathway of the Abdel-Magid reductive amination emphasizing the acid-catalyzed activation of the steric imine.
Quantitative Comparison of Methods
| Metric | Protocol A (Reductive Amination) | Protocol B (Direct Alkylation) |
| Yield (Isolated) | 85 - 92% | 55 - 65% |
| Bis-Alkylation Impurity | < 2% | 10 - 15% |
| Reaction Time | 16 Hours | 6 Hours |
| Purification Effort | Low (Simple Extraction) | High (Column Chromatography req.) |
Part 4: Troubleshooting & Critical Controls
"Stalled" Reaction
Symptom: LCMS shows unreacted aldehyde and amine, but no product. Root Cause: The isopropyl group prevents the imine from forming or staying stable. Solution:
-
Increase Acid: Increase AcOH to 3.0 equivalents.
-
Dehydrating Agents: Add activated 4Å Molecular Sieves to the reaction mixture during the imine formation step (Step 1) to force the equilibrium to the right by removing water.
Over-Alkylation (Tertiary Amine Formation)
Symptom: Mass spectrum shows M + [Benzyl Group].[1] Root Cause: The secondary amine product is more nucleophilic than the starting aniline (alkyl groups are electron-donating).[1] Solution:
-
This is rare in Protocol A (Reductive Amination) due to the steric bulk of the product.
-
If observed, ensure STAB is added after the imine formation period, not immediately.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] "Reductive Amination - Sodium Triacetoxyborohydride."[1][3][4][5] Available at: [Link][1]
-
PubChem. (2025). "2-Isopropylaniline Compound Summary." National Library of Medicine. Available at: [Link][1]
Sources
- 1. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. ias.ac.in [ias.ac.in]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-Isopropyl-4-methoxyaniline | High-Purity Reagent [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Purity in 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline Production
Welcome to the technical support center for the synthesis of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the production of this compound, with a primary focus on addressing low purity. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Overview of the Synthesis: Reductive Amination
The most common and versatile method for synthesizing this compound is through reductive amination.[1] This process involves the reaction of 2-isopropylaniline with 4-(2-methoxyethoxy)benzaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine product. This method is favored for its broad functional group tolerance and generally good yields.[2][3]
Reaction Pathway
The overall synthetic route can be visualized as follows:
Caption: General workflow for the reductive amination synthesis.
II. Troubleshooting Guide: Low Purity Issues
Low purity in the final product is a common challenge that can arise from various factors, including incomplete reactions, the formation of side products, and inefficient purification. This section addresses specific problems in a question-and-answer format.
Q1: My reaction seems incomplete, with significant amounts of unreacted 2-isopropylaniline and/or 4-(2-methoxyethoxy)benzaldehyde remaining. What are the likely causes and how can I fix this?
A1: Incomplete reactions are often traced back to issues with imine formation or the subsequent reduction step.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the reactants and the imine may not favor the imine.[4]
-
Presence of Water: Water can hydrolyze the imine back to the starting materials.
-
Troubleshooting Protocol:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester water as it is formed.[5]
-
-
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[4]
-
-
Ineffective Reduction: The chosen reducing agent may not be suitable or may have degraded.
-
Choice of Reducing Agent: A common issue is the reducing agent being either too reactive, reducing the aldehyde before imine formation, or not reactive enough to reduce the imine.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for imines over aldehydes.[3][5]
-
Reducing Agent Degradation: Borohydride-based reducing agents can degrade upon exposure to moisture.
-
Troubleshooting Protocol:
-
Use a fresh bottle of the reducing agent.
-
Store reducing agents in a desiccator.
-
Consider using alternative reducing agents like sodium cyanoborohydride (NaBH₃CN), though be mindful of its toxicity and the need for careful pH control to avoid the release of hydrogen cyanide gas.[6]
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Q2: I am observing a significant amount of a side product with a higher molecular weight than my desired product. What could this be and how can I prevent it?
A2: This is likely due to over-alkylation, resulting in the formation of a tertiary amine.
Potential Cause & Solution:
-
Over-Alkylation: The secondary amine product is often more nucleophilic than the starting primary aniline and can react with another molecule of the aldehyde to form a tertiary amine.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aniline and aldehyde. A slight excess of the aniline may also help to minimize over-alkylation.
-
Slow Addition of Reducing Agent: Add the reducing agent portion-wise to the reaction mixture. This helps to reduce the imine as it is formed, minimizing the concentration of the secondary amine available to react further.
-
Stepwise Procedure: Pre-form the imine by stirring the aniline and aldehyde together for a period (e.g., 1-2 hours) before adding the reducing agent.[1]
-
-
Side Reaction Pathway:
Caption: Formation of the tertiary amine byproduct.
Q3: My final product is contaminated with a compound that has a similar polarity, making purification by column chromatography difficult. What are my options?
A3: Difficult purifications often require alternative methods or derivatization.
Potential Solutions:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Experimental Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Acid-Base Extraction: Since the product is a secondary amine, it can be protonated to form a salt, which will be soluble in an aqueous layer.
-
Experimental Protocol:
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic to litmus paper.
-
Extract the now free-based amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
-
Derivatization: In some cases, converting the product to a derivative that is easier to purify, and then reverting it back to the desired product, can be a viable strategy. For example, forming a tosyl or Boc derivative.
III. Frequently Asked Questions (FAQs)
Q: What are some common analytical techniques to assess the purity of my product?
A: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are all valuable techniques. TLC is excellent for rapid reaction monitoring, while HPLC and GC-MS can provide quantitative purity data. NMR is essential for structural confirmation and can also be used for purity assessment.
Q: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?
A: While NaBH₄ can be used, it is a stronger reducing agent than NaBH(OAc)₃ and can reduce the starting aldehyde to the corresponding alcohol, leading to a common impurity.[3][5] If you must use NaBH₄, it is best to pre-form the imine before adding the reducing agent.
Q: What is the best solvent for this reaction?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations.[1] They are good at dissolving the reactants and are relatively unreactive.
Q: My starting 2-isopropylaniline has a dark color. Does this matter?
A: Anilines can oxidize over time, leading to discoloration. While minor discoloration may not significantly impact the reaction, it is best practice to use purified starting materials. 2-isopropylaniline can be purified by vacuum distillation.[7]
IV. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solubility for reactants and unreactive. |
| Stoichiometry | 1:1 ratio of aniline to aldehyde | Minimizes unreacted starting materials and over-alkylation. |
| Catalyst | Catalytic amount of acetic acid (e.g., 0.1 eq) | Promotes imine formation.[1] |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) | Mild and selective for imine reduction.[3][5] |
| Temperature | Room Temperature | Generally sufficient for this transformation. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |
V. References
-
BenchChem. (n.d.). Troubleshooting low conversion rates in reductive amination. Retrieved from
-
BenchChem. (n.d.). 2-Isopropyl-4-methoxyaniline | High-Purity Reagent. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude 2-Isopropyl-4-methoxyaniline. Retrieved from
-
BenchChem. (n.d.). Troubleshooting reductive amination reaction conditions. Retrieved from
-
Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved from
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from
-
A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. (2021, February 23). Retrieved from
-
Matassini, C., Clemente, F., & Francesca. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Retrieved from
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). Retrieved from
-
ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol. Retrieved from
-
Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
-
Matrix Scientific. (n.d.). This compound. Retrieved from
-
ResearchGate. (2010, October). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Retrieved from
-
ACS Publications. (2017, October 20). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of N-benzylaniline. Retrieved from
-
Reddit. (2024, November 26). Help with Reductive Amination. r/chemhelp. Retrieved from
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from
-
PubChem. (n.d.). 2-Isopropylaniline. Retrieved from
-
Reddit. (2023, January 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
The following guide serves as a specialized Technical Support Center for 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline .
This content is structured to address the specific physicochemical challenges posed by this molecule: a secondary amine with significant steric hindrance (2-isopropyl) and a polar "mini-PEG" tail (methoxyethoxy).[1][2]
Status: Operational | Topic: Solution Stability & Handling | ID: TS-2ISO-MEB[1][2]
PART 1: EXECUTIVE TECHNICAL SUMMARY
Compound Profile: This molecule belongs to the class of sterically hindered N-benzylanilines .[1][2] Its stability in solution is governed by three competing functional characteristics:
-
The Secondary Amine Core: Susceptible to oxidative dehydrogenation (forming imines) and N-oxidation.[1][2]
-
The 2-Isopropyl Group: Provides steric protection to the nitrogen lone pair, significantly reducing oxidative degradation rates compared to unsubstituted anilines.[1][2]
-
The 4-(2-Methoxyethoxy) Tail: A solubilizing ether linkage that improves polarity but does not confer full aqueous solubility at neutral pH.[1][2]
Critical Stability Matrix:
| Solvent System | Stability Rating | Primary Risk Factor | Storage Recommendation |
|---|---|---|---|
| DMSO (Anhydrous) | High (Months) | Hygroscopicity (Water uptake) | -20°C, Desiccated, Dark |
| Ethanol/Methanol | Moderate (Weeks) | Evaporation / Concentration shift | -20°C, Sealed tightly |
| Aqueous (PBS/Media) | Low (Hours) | Precipitation / Crystallization | Immediate Use Only |
| Acidic Aqueous (pH < 4) | Moderate | Hydrolysis of ether (Long-term only) | 4°C, Short-term |[1][2]
PART 2: TROUBLESHOOTING & FAQs
Direct answers to the most common failure modes reported by researchers.
Q1: My stock solution in DMSO turned from colorless to light yellow/brown after 2 weeks. Is it still usable?
Diagnosis: Photo-oxidation or Auto-oxidation. Anilines are electron-rich and prone to forming radical cations upon exposure to light or air.[1][2] These radicals couple to form colored impurities (often azo- or quinoid-like species).[1][2]
-
Technical Insight: While the 2-isopropyl group hinders the formation of large polymeric aggregates, it does not fully prevent the formation of N-oxides or minor oxidative coupling products.[1][2]
-
Verdict: If the color change is faint (pale straw), the purity is likely >95% and usable for non-critical screening. If dark brown/amber, discard .
-
Prevention: Always store stock solutions in amber vials wrapped in foil, under inert gas (Argon/Nitrogen) if possible.
Q2: The compound precipitated immediately upon dilution into cell culture media (DMEM).
Diagnosis: Solubility Crash (Lipophilicity). Despite the "methoxyethoxy" tail, the core structure (isopropyl-aniline + benzyl ring) is highly lipophilic (LogP predicted > 3.5).[1]
-
Mechanism: The "mini-PEG" tail is too short to micellize or solubilize the hydrophobic core in neutral aqueous buffer.[1]
-
Solution:
Q3: Can I use ultrasonic degradation to dissolve the solid?
Warning: Use with Caution. Ultrasonication generates local hotspots and cavitation bubbles that can generate hydroxyl radicals.[1]
-
Risk: Secondary amines can undergo oxidative dealkylation under intense sonication in the presence of dissolved oxygen.[1]
-
Protocol: Use a water bath sonicator (gentler) rather than a probe sonicator. Keep the sample on ice during sonication.[1]
PART 3: MECHANISTIC VISUALIZATION
The following diagrams illustrate the degradation pathways and the decision logic for handling this compound.
Diagram 1: Oxidative Degradation Pathway (The "Yellowing" Effect)
Caption: Pathways of aniline degradation.[1] Light/Air induces radical formation (Node B), leading to colored imines (Node C) or N-oxides (Node D).[1][2]
Diagram 2: Solubility & Handling Workflow
Caption: Decision tree for preparing stable experimental solutions based on final concentration requirements.
PART 4: VALIDATED EXPERIMENTAL PROTOCOLS
Protocol A: Preparation of a Stable 10 mM Stock Solution
Rationale: DMSO is the optimal solvent due to its high dielectric constant and ability to solvate the aromatic rings.[1] Anhydrous conditions prevent hydrolytic drift.
-
Weighing: Weigh 2.57 mg of compound (MW ≈ 257.3 g/mol , estimated) into a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).[1]
-
Critical: Do not use DMSO that has been open to air for >1 month (it absorbs water).[1]
-
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 1 minute.
-
Aliquot & Store: Dispense into 50 µL aliquots in amber vials. Flush with Nitrogen/Argon gas if available.[1][2] Store at -20°C .
Protocol B: Verification of Stability (QC Check)
Rationale: Before using a stored stock for critical IC50/EC50 assays, verify it hasn't degraded.
-
Visual Inspection: Check for precipitate or dark brown color.[1][2]
-
TLC (Thin Layer Chromatography):
PART 5: REFERENCES & AUTHORITATIVE GROUNDING
-
Gao, D. et al. (2017).[1] "Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions."[1][2] Environmental Science & Technology.[1][2] This paper establishes the mechanism of aniline photo-degradation and the acceleration of this process in frozen aqueous states (relevant to freeze-thaw cycles).[1][2]
-
Tidwell, T. T. (1990).[1] "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis. Provides the chemical basis for DMSO acting as an oxidant (Swern-like mechanism) which can inadvertently oxidize sensitive amines if activators are present or if DMSO degrades.[1][2]
-
European Medicines Agency (EMA). (2002).[1] "Note for Guidance on Photostability Testing of New Active Substances." Defines the standard protocols for stress-testing light-sensitive drug candidates (relevant to the aniline core).
-
PubChem Compound Summary. "2-Isopropylaniline" (CID 12561).[1][2] Provides the baseline physicochemical properties (LogP, pKa) for the core steric unit of the molecule.
Sources
Identifying degradation products of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
Technical Support Center: Stability & Impurity Profiling Subject: 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline Case ID: IMP-299-OX Status: Active Support
Executive Summary
This guide addresses the degradation profile of This compound (hereafter referred to as Compound A ). Due to the presence of a secondary amine, an electron-rich benzylic position, and an ether linkage, this molecule exhibits specific vulnerabilities to oxidative dealkylation and photolytic degradation.
This support center provides researchers with self-validating protocols to identify, isolate, and characterize these degradation products using LC-MS/MS and stress-testing methodologies.
Module 1: Forced Degradation Protocols
Use this module to generate the degradation products artificially for retention time (RT) marking and mass spectral library creation.
Experimental Logic
Standard ICH Q1A(R2) conditions must be modified because the benzylic C-N bond is the "soft spot" of this molecule. Standard acid hydrolysis often cleaves the ether tail, while oxidative stress attacks the benzylic carbon.
Step-by-Step Stress Testing Matrix
| Stress Type | Reagent/Condition | Duration | Target Mechanism | Expected Observation |
| Oxidative | 0.3% H₂O₂ (RT) | 2–4 Hours | N-Oxidation & Benzylic Hydroxylation | Appearance of +16 Da (N-OH) and -164 Da (Dealkylation) peaks. |
| Acidic | 0.1 N HCl (60°C) | 24 Hours | Ether Hydrolysis | Cleavage of methoxyethyl tail (Loss of C3H7O). |
| Photolytic | 1.2M Lux hours (UV/Vis) | 48 Hours | Radical Autoxidation | Complex mixture; "browning" of solution due to aniline coupling. |
| Thermal | 80°C (Solid State) | 7 Days | Amide/Imine Formation | Slow oxidation; formation of dimers. |
Critical Protocol: Oxidative Stress (The "Fast-Fail" Test)
-
Preparation: Dissolve 10 mg of Compound A in 10 mL Acetonitrile/Water (50:50).
-
Initiation: Add 1 mL of 3% H₂O₂. Vortex.
-
Quenching: At T=2h, remove 1 mL aliquot and quench with Catalase or 5% Sodium Metabisulfite. Note: Failure to quench will result in on-column degradation during LC analysis.
-
Analysis: Inject immediately onto LC-MS.
Module 2: Troubleshooting LC-MS/MS Analysis
Use this guide if you are seeing unexpected peaks or poor mass balance.
Q1: I see a peak at m/z 136.1 in positive mode. Is this an impurity?
Diagnosis: This is the primary degradation product, 2-Isopropylaniline . Mechanism: Oxidative Dealkylation. The benzylic carbon is oxidized to a hemiaminal, which collapses to release the aniline and the benzaldehyde counterpart. Action: Check your sample solvent. If dissolved in protic solvents (MeOH) without antioxidants, this degradation occurs spontaneously over 24-48 hours.
Q2: My parent peak (m/z 299) is splitting or tailing significantly.
Diagnosis: Secondary amines often interact with residual silanols on C18 columns. Solution:
-
Buffer: Ensure mobile phase contains 0.1% Formic Acid or 10mM Ammonium Formate.
-
Column Choice: Switch to a column with "Charged Surface Hybrid" (CSH) or "Biphenyl" technology to improve peak shape for aromatic amines.
Q3: I detect a mass of M+14 (m/z 313). Is this methylation?
Diagnosis: Unlikely to be methylation in a degradation study. This is likely Carbonyl formation (Oxidation of CH2 to C=O) at the benzylic position, forming the Amide (2-Isopropyl-N-[4-(2-methoxyethoxy)benzoyl]aniline). Verification: Check UV absorbance. The amide will have a distinct UV shift compared to the amine due to conjugation with the carbonyl.
Module 3: Structural Elucidation of Degradants
Detailed characterization of the three primary impurities.
Degradation Pathway Visualization
The following diagram illustrates the causal link between the parent molecule and its breakdown products.
Caption: Figure 1. Oxidative degradation pathways of Compound A. The central cleavage event (Red nodes) is the dominant pathway in solution.
Degradant Data Sheet
| ID | Name | m/z (ESI+) | Formula | Key Fragment Ions (MS2) |
| Deg A | 2-Isopropylaniline | 136.11 | C9H13N | 119 (Loss of NH3), 91 (Tropylium) |
| Deg B | 4-(2-methoxyethoxy)benzaldehyde | 181.08 | C10H12O3 | 121 (Loss of tail), 59 (Methoxyethyl) |
| Deg C | N-Hydroxy / N-Oxide | 316.18 | C19H25NO3 | 300 (Loss of O), 298 (Loss of H2O) |
| Deg D | Benzamide Derivative | 314.17 | C19H23NO3 | 135 (Aniline side), 179 (Benzoyl side) |
FAQ: Expert Solutions
Q: Can I prevent the "browning" of the sample during storage? A: Yes. The browning is caused by the polymerization of Degradant A (2-Isopropylaniline) . To prevent this, store the compound as a Hydrochloride Salt rather than a free base. Protonating the amine (pH < 4) shuts down the electron lone pair, significantly reducing susceptibility to oxidation and autoxidation [1].
Q: Why is the mass balance low in my thermal stress test? A: Degradant B (The Aldehyde) is semi-volatile and reactive. It can sublime at 80°C or react with other nucleophiles in the matrix to form secondary imines, which may not elute or ionize efficiently under standard generic gradient conditions [2].
Q: How do I distinguish between the N-Oxide and the Hydroxylated Carbon? A: Perform MS/MS fragmentation.
-
N-Oxide: typically shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH) very easily.
-
C-Hydroxyl: The OH group is stable on the ring; fragmentation will typically break the ether tail or the benzyl bond before losing the Oxygen atom alone [3].
References
-
Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology.
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Focus on Secondary Amine Autoxidation).
-
Hopfgartner, G., et al. (2003). "Fragmentation of N-oxides by electrospray ionization/ion trap mass spectrometry." Journal of Mass Spectrometry.
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)."
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
This guide provides a comprehensive framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline. We will explore and compare various analytical strategies, offering evidence-based recommendations and detailed experimental protocols to guide researchers, scientists, and drug development professionals in establishing a reliable method for purity, stability, and chiral analysis.
Introduction: Analytical Considerations for a Novel N-Benzylaniline Derivative
The target analyte, this compound, presents a unique set of analytical challenges due to its specific structural features. A successful HPLC method must be able to resolve the main analyte from process-related impurities and potential degradation products. Furthermore, the potential for chirality necessitates an evaluation of enantiomeric separation.
Key structural characteristics influencing chromatographic behavior include:
-
A basic aniline core: The basicity of the aniline nitrogen (pKa typically around 4-5) makes the retention of this compound highly sensitive to the pH of the mobile phase.
-
Hydrophobicity: The presence of an isopropyl group and a benzyl group contributes to the molecule's nonpolar character, making it well-suited for reversed-phase chromatography.
-
Aromaticity: The two phenyl rings offer opportunities for π-π interactions with specific stationary phases.
-
Ether Linkages: The methoxyethoxy group introduces some polarity and potential sites for oxidative degradation.
-
Potential Chirality: The bulky isopropyl group ortho to the nitrogen atom may hinder rotation around the C-N bond, potentially leading to atropisomerism and the existence of stable enantiomers.
A thorough understanding of these features is paramount in designing an efficient and selective HPLC method.
The Method Development Workflow: A Strategic Approach
A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following workflow outlines the key stages, from initial screening to final method validation.
Caption: A structured workflow for HPLC method development.
Comparison of Achiral Reversed-Phase HPLC Strategies
For routine purity analysis and stability studies, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the industry standard.[1] The primary goal is to separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.[1]
Stationary Phase Selection: A Comparative Analysis
The choice of stationary phase is the most critical parameter for achieving selectivity. While a standard C18 column is a common starting point, the unique structure of our analyte warrants the comparison of several stationary phases.
| Stationary Phase | Principle of Separation | Suitability for Analyte | Rationale |
| C18 (Octadecylsilane) | Hydrophobic interactions | High | The nonpolar nature of the analyte will ensure good retention. A good first choice for initial screening. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | High | The presence of two phenyl rings in the analyte can lead to enhanced selectivity due to π-π interactions with the phenyl stationary phase.[2] This can be particularly useful for separating aromatic impurities. |
| Polar-Embedded Phases (e.g., Amide) | Hydrophobic interactions and hydrogen bonding | Moderate to High | These phases offer alternative selectivity, especially for polar impurities, and can improve peak shape for basic compounds like anilines. |
| C8 (Octylsilane) | Hydrophobic interactions | Moderate | Offers less retention than C18, which could be advantageous if the analyte is too strongly retained on a C18 column, leading to long run times. |
Recommendation: Begin screening with a C18 and a Phenyl-Hexyl column to evaluate the impact of different retention mechanisms.
Mobile Phase Optimization: The Key to Selectivity
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. They exhibit different solvent properties, which can significantly alter selectivity.
-
Acetonitrile: Generally has a lower viscosity and allows for higher efficiency. Its π-electrons can disrupt π-π interactions between the analyte and a phenyl stationary phase.[2]
-
Methanol: Is a protic solvent and a strong hydrogen bond donor and acceptor. It can be more effective in leveraging the unique selectivity of phenyl phases.[2]
Experimental Comparison:
| Parameter | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity with Phenyl Columns | Can suppress π-π interactions | Enhances π-π interactions[2] |
| Pressure | Lower | Higher |
Recommendation: Evaluate both ACN and MeOH in combination with the selected columns. A change in elution order or resolution between the two solvents indicates a significant difference in selectivity.
The basic aniline moiety in the analyte will be protonated at acidic pH. Controlling the pH of the mobile phase is essential for achieving reproducible retention times and good peak shape.[2]
-
Low pH (2-4): The aniline nitrogen will be protonated (positively charged). This will slightly decrease retention on a C18 column and significantly reduce peak tailing caused by interactions with residual silanols on the silica support.[2]
-
Neutral pH (6-8): The analyte will be in a partially ionized state, which can lead to poor peak shape and shifting retention times. This pH range should generally be avoided for silica-based columns.
-
High pH (9-11): The analyte will be in its neutral form, leading to increased retention. This requires a pH-stable column (e.g., hybrid silica).
Recommendation: Start with a mobile phase buffered at a pH of 2.5-3.5 using a buffer such as phosphate or formate.
Proposed Experimental Protocol: Achiral Method Screening
This protocol outlines a systematic approach to screen for suitable achiral separation conditions.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Columns: C18 (e.g., 150 x 4.6 mm, 3.5 µm) and Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
Sample: this compound dissolved in 50:50 Acetonitrile:Water at 0.5 mg/mL.
Screening Protocol:
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
PDA Detection: 210-400 nm, with specific wavelength extraction at the analyte's λmax.
-
Gradient Program:
-
0 min: 30% B
-
20 min: 95% B
-
25 min: 95% B
-
25.1 min: 30% B
-
30 min: 30% B
-
-
Execution:
-
Run the gradient with Acetonitrile as Mobile Phase B.
-
Run the gradient with Methanol as Mobile Phase B.
-
Repeat steps 7a and 7b with the Phenyl-Hexyl column.
-
Data Evaluation:
Compare the four resulting chromatograms, paying close attention to:
-
Retention time of the main peak.
-
Resolution between the main peak and any impurities.
-
Peak shape (asymmetry factor).
-
Changes in elution order of impurities.
This initial screening will provide a strong foundation for further optimization, such as fine-tuning the gradient or switching to an isocratic method if the separation allows.
Comparison of Chiral HPLC Strategies
Given the potential for atropisomerism, a chiral separation method may be necessary to quantify the enantiomeric purity of this compound. The development of chiral separations often involves screening a variety of Chiral Stationary Phases (CSPs).[3][4]
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based and cyclodextrin-based CSPs are the most versatile and widely successful for a broad range of compounds.[4]
| CSP Type | Chiral Selector | Common Separation Modes | Mechanism |
| Polysaccharide-based | Amylose or cellulose derivatives (e.g., carbamate, benzoate) | Normal Phase, Polar Organic, Reversed Phase | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.[4][5] |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin derivatives | Reversed Phase, Polar Organic | Inclusion complexation, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[6] Chiral recognition occurs through interactions with the functional groups at the rim of the cyclodextrin. |
Recommendation: A screening approach using columns with different polysaccharide derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate)) and a β-cyclodextrin-based column is a robust starting point.
Proposed Experimental Protocol: Chiral Method Screening
This protocol provides a starting point for screening for enantiomeric separation.
Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, column oven, and a UV or PDA detector.
-
CSP Columns (e.g., 250 x 4.6 mm, 5 µm):
-
Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
Cyclodextrin-based (e.g., Astec CYCLOBOND I 2000)
-
-
Mobile Phases (pre-mixed and degassed):
-
Normal Phase: Hexane/Isopropanol (90:10, v/v)
-
Polar Organic: Methanol with 0.1% Trifluoroacetic Acid
-
-
Sample: Racemic standard of this compound at 0.5 mg/mL in mobile phase.
Screening Protocol:
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min (Normal Phase), 0.5 mL/min (Polar Organic).
-
Injection Volume: 10 µL.
-
Detection: UV at the analyte's λmax.
-
Execution:
-
For each column, perform an isocratic run with the Normal Phase mobile phase.
-
If no separation is observed, flush the column appropriately and perform an isocratic run with the Polar Organic mobile phase.
-
Data Evaluation:
-
Assess the retention factor (k'). An ideal k' is between 2 and 10.
-
Calculate the separation factor (α). An α > 1 indicates some degree of enantiomeric separation.
-
Calculate the resolution (Rs). An Rs ≥ 1.5 is desired for baseline separation.
Caption: Decision tree for chiral method screening.
Conclusion and Future Steps
This guide provides a comparative framework and actionable protocols for developing a comprehensive HPLC method for this compound. The optimal achiral method will likely involve a C18 or Phenyl-Hexyl column with an acetonitrile or methanol gradient and a low pH mobile phase. For chiral analysis, a screening of polysaccharide and cyclodextrin-based CSPs under normal and polar organic conditions is the most promising path forward.
Following the initial screening and selection of the most promising conditions, further method optimization should be performed using a systematic approach (e.g., one-factor-at-a-time or Design of Experiments). The final method must then be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
References
-
Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. Retrieved February 14, 2026, from [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 14, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 14, 2026, from [Link]
-
Dong, M. W. (2021, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(11), 548–557. Retrieved February 14, 2026, from [Link]
-
Wang, Y., & Liu, H. (2018). Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate. Retrieved February 14, 2026, from [Link]
-
Patel, P. N., et al. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry, 23(1), 123-126. Retrieved February 14, 2026, from [Link]
-
Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 8(52), 29597-29606. Retrieved February 14, 2026, from [Link]
-
Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Zhang, T., & Weng, N. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21. Retrieved February 14, 2026, from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1982). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]
-
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2022). IOSR Journal of Pharmacy. Retrieved February 14, 2026, from [Link]
-
Santosh, K., & Singh, P. K. (2011, March 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 14, 2026, from [Link]
-
Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. (1998). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]
-
Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. (2007). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. Retrieved February 14, 2026, from [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Retrieved February 14, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved February 14, 2026, from [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2021). Semantic Scholar. Retrieved February 14, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography | MDPI [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comparing 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline with standard N-benzyl anilines
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline vs. Standard N-Benzyl Anilines
Executive Summary
In the development of small-molecule therapeutics—particularly for kinase inhibition and GPCR modulation—the N-benzyl aniline scaffold is a ubiquitous pharmacophore. However, "standard" N-benzyl anilines (unsubstituted or simply substituted) frequently suffer from two critical liabilities: rapid metabolic clearance (via N-dealkylation) and poor aqueous solubility .
This guide objectively compares the standard scaffold against a structurally optimized derivative: This compound . We analyze how the strategic incorporation of the ortho-isopropyl steric shield and the para-(2-methoxyethoxy) solubilizing tail transforms a labile chemical probe into a robust drug-like lead.
Structural & Physicochemical Comparison
The following table contrasts the baseline properties of the standard scaffold against the optimized derivative. The data highlights the shift from a "flat," lipophilic molecule to a conformationally restricted, soluble lead.
| Feature | Standard N-Benzyl Aniline | Optimized Derivative (this compound) | Impact on Performance |
| Steric Environment | Open, accessible Nitrogen | Sterically Shielded (ortho-Isopropyl) | The isopropyl group blocks Cytochrome P450 access, significantly increasing metabolic half-life ( |
| Electronic Profile | Neutral / Weakly Basic | Electron-Rich (Alkoxy donor) | The methoxyethoxy group increases electron density, potentially strengthening cation- |
| Solubility (LogS) | Low (High Lipophilicity) | Moderate to High (Ether tail) | The glycolic tail acts as a "mini-PEG," disrupting crystal packing and forming H-bonds with water. |
| Conformation | Planar / Flexible | Twisted / Restricted | Steric clash between the isopropyl group and the benzyl methylene forces a non-planar conformation, improving selectivity. |
Mechanistic Analysis: Why Optimization Matters
A. The "Orthogonal Shield" Strategy (Metabolic Stability)
Standard N-benzyl anilines are prone to rapid oxidative N-dealkylation . CYP450 enzymes readily attack the benzylic carbon adjacent to the nitrogen.
-
Mechanism: The ortho-isopropyl group in the optimized derivative creates a "steric umbrella." It physically obstructs the approach of the heme-iron center of CYP enzymes to the nitrogen lone pair and the benzylic protons.
-
Outcome: This modification can extend the intrinsic clearance (
) half-life from minutes to hours, a critical requirement for in vivo efficacy.
B. The "Solubility Anchor" (Pharmacokinetics)
The 4-(2-methoxyethoxy) group serves a dual purpose:
-
Solubility: Unlike a simple methoxy group, the ethylene glycol chain (-O-CH2-CH2-O-CH3) introduces conformational flexibility and an additional hydrogen bond acceptor. This significantly lowers the LogP (partition coefficient) to a more "drug-like" range (typically 2–4).
-
Binding: The ether oxygen often captures water molecules or interacts with specific residues (e.g., Lysine, Arginine) at the solvent-exposed rim of a protein binding pocket.
Experimental Protocols
Protocol 1: Sterically Controlled Reductive Amination
Standard reductive amination (using NaBH4 in Methanol) often fails with 2-isopropyl aniline due to the steric hindrance and lower nucleophilicity of the amine. The following optimized protocol uses a Lewis Acid catalyst to drive imine formation.
Reagents:
-
Amine: 2-Isopropyl aniline (1.0 equiv)
-
Aldehyde: 4-(2-methoxyethoxy)benzaldehyde (1.1 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)
-
Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Imine Formation (Critical Step): In a flame-dried flask under Argon, dissolve 2-isopropyl aniline and 4-(2-methoxyethoxy)benzaldehyde in anhydrous DCM.
-
Activation: Add Ti(OiPr)4 dropwise. The solution may turn yellow/orange. Stir at Room Temperature (RT) for 6–12 hours. Note: Ti(OiPr)4 acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 in portions. Allow to warm to RT and stir overnight.
-
Quench: Carefully add 1N NaOH to quench the titanium salts (a white precipitate of TiO2 will form).
-
Workup: Filter through a Celite pad to remove titanium salts. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.
Protocol 2: Microsomal Stability Assay (Validation)
To confirm the "Shielding" hypothesis, compare the intrinsic clearance of the standard vs. optimized compound.
-
Incubation: Incubate test compound (1 µM) with pooled liver microsomes (human or rat) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Target Result: Standard Aniline
min; Optimized Derivative min.
-
Visualization of SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the optimization from the standard scaffold to the specific derivative.
Figure 1: SAR Optimization Flowchart. Red nodes indicate liabilities of the standard scaffold; Green nodes indicate the specific structural fixes applied in the optimized derivative.
References
-
Mahmudov, I., et al. (2022).[1] "Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase." Arabian Journal of Chemistry. Available at: [Link]
-
Solubility of Things. (n.d.). "N-Benzylaniline: Properties and Solubility Profile." Available at: [Link]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for N-Benzyl-N-ethylaniline (Related Scaffold)." PubChem. Available at: [Link]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General reference for steric shielding and solubilizing tails). Available at: [Link]
Sources
Quality control benchmarks for 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
Executive Summary: The "Hidden" Critical Intermediate
In the development of small molecule therapeutics—specifically Tyrosine Kinase Inhibitors (TKIs) and next-generation anticoagulants—the quality of the secondary amine intermediate 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline (hereafter referred to as IP-MBA ) is a deterministic factor in API failure rates.[1][2]
This molecule combines a sterically hindered aniline core with a solubilizing glycol ether tail. Its synthesis is a pivot point: poor quality here leads to difficult-to-remove dimer impurities and potential genotoxic carryover into the final drug substance.[1][2]
This guide objectively compares High-Purity Pharma Grade (HP-IP-MBA) derived via catalytic reductive amination against Standard Technical Grade (TG-IP-MBA) derived via direct alkylation.[1][2] We provide experimental protocols to validate why the "cheaper" alternative often costs more in downstream purification.
Comparative Analysis: Process Routes & Impurity Profiles
The performance of IP-MBA is defined by its synthesis history.[1][2] Researchers must distinguish between materials produced via Route A (Reductive Amination) and Route B (Direct Alkylation) .
Table 1: Comparative Performance Metrics
| Feature | High-Purity (HP-IP-MBA) | Technical Grade (TG-IP-MBA) | Impact on API Synthesis |
| Synthesis Route | Reductive Amination (H₂/Pd-C or NaBH(OAc)₃) | Direct Alkylation (Benzyl Chloride + Base) | Route A prevents over-alkylation.[1][2] |
| Purity (HPLC) | > 99.5% | ~97.0 - 98.0% | <99% introduces "rogue" peaks in final API. |
| Key Impurity 1 | 2-Isopropylaniline (< 50 ppm) | 2-Isopropylaniline (> 0.5%) | Critical: Starting aniline is a potential mutagen (PGI).[1][2] |
| Key Impurity 2 | Bis-benzylated tertiary amine (< 0.1%) | Bis-benzylated tertiary amine (1-3%) | Tertiary amines kill catalyst efficiency in subsequent coupling steps.[1][2] |
| Appearance | Pale Yellow / Colorless Oil | Dark Amber / Brown Oil | Dark color indicates oxidation (N-oxides/Quinones).[1][2] |
| Water Content | < 0.1% | > 0.5% | High water hydrolyzes sensitive reagents (e.g., acid chlorides). |
The Mechanistic Difference
-
The Problem with Alternatives (Direct Alkylation): The isopropyl group provides steric hindrance, but not enough to fully prevent the nitrogen from attacking a second equivalent of benzyl chloride. This creates a tertiary amine impurity that is chemically very similar to the product and difficult to separate via crystallization.
-
The Superiority of HP-IP-MBA: Reductive amination proceeds via an imine intermediate.[1][2] Once reduced, the resulting secondary amine is sterically crowded, making a second reaction with the aldehyde kinetically unfavorable.
Visualizing the Quality Control Workflow
The following diagram illustrates the critical control points (CCPs) where the High-Purity grade diverges from the Technical grade, and how impurities propagate.
Figure 1: Comparative Process Map showing how synthesis route selection impacts downstream API success. Route A (Green) minimizes impurity propagation.[1]
Experimental Protocols: Validating Quality
To verify the quality of your IP-MBA batch, rely on these two orthogonal methods. Standard HPLC often misses the genotoxic aniline precursor due to co-elution or low UV response.
Protocol A: UPLC-MS/MS for Trace Genotoxic Impurities (GTI)
Objective: Quantify residual 2-isopropylaniline (PGI) at sub-ppm levels.[1][2]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Column: C18 BEH (1.7 µm, 2.1 x 50 mm).
Methodology:
-
Sample Prep: Dissolve 10 mg of IP-MBA in 10 mL of MeOH (1 mg/mL).
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.[2]
-
MS Detection: Operate in MRM (Multiple Reaction Monitoring) mode.
-
Target (2-isopropylaniline): Precursor ion [M+H]+ 136.1 → Product ion 94.1 (Loss of isopropyl).
-
-
Acceptance Criteria:
Protocol B: Stability-Indicating HPLC (Purity Profiling)
Objective: Detect oxidative degradation (N-oxides) and bis-alkylated impurities.[1][2]
Reagents:
-
Buffer: 10mM Ammonium Acetate (pH 5.5).[1]
-
Solvent: Acetonitrile.[2]
-
Column: Phenyl-Hexyl (provides better selectivity for aromatic isomers than C18).[1][2]
Step-by-Step:
-
System Suitability: Inject a mixture of IP-MBA and 2-isopropylaniline.[1][2] Resolution (Rs) must be > 2.5.
-
Run Conditions: Gradient elution 10-90% ACN over 20 mins. Detection at 254 nm.[2]
-
Stress Test (Self-Validation): Take a small aliquot of IP-MBA, add 1 drop of 3% H₂O₂, and let stand for 1 hour. Inject.
Handling & Storage Benchmarks
The "methoxyethoxy" tail makes this molecule hygroscopic , while the secondary amine is oxidation-prone .
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Container: Amber glass (Type I). Avoid polyethylene containers for long-term storage as amines can leach plasticizers.[1][2]
-
Retest Period: 12 months for HP-Grade; 6 months for TG-Grade (due to faster oxidation rates of impurities).[1][2]
References
-
International Council for Harmonisation (ICH). (2006).[3][4][5] ICH Q3A(R2): Impurities in New Drug Substances.[4][Link]
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry. [Link]
-
European Medicines Agency. (2014). ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4][Link]
-
Stirling, M., et al. (2016). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Focus on Aniline Impurity Purging).
Sources
- 1. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
